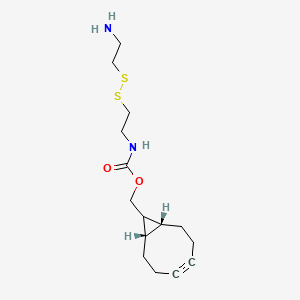

BCN-SS-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1435784-65-8 |

|---|---|

Molecular Formula |

C15H24N2O2S2 |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |

InChI |

InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14? |

InChI Key |

COXJSXQCKNEICM-PBWFPOADSA-N |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1 |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties of BCN-SS-Amine Linker

Executive Summary

The BCN-SS-amine linker represents a sophisticated class of heterobifunctional crosslinkers designed for the development of "smart" Antibody-Drug Conjugates (ADCs) and reversible protein modifications. By integrating a strained alkyne (BCN) for bioorthogonal "click" chemistry, a disulfide (SS) bridge for intracellular cleavage, and a primary amine for versatile payload attachment, this molecule bridges the gap between stable bioconjugation and controlled payload release.

This guide dissects the physicochemical properties, mechanistic principles, and validated protocols for deploying this compound in drug discovery workflows.

Molecular Architecture & Physicochemical Properties

The utility of this compound is derived from its tripartite structure. Each module serves a distinct physicochemical function that must be understood to optimize conjugation efficiency.

Structural Components[1]

| Component | Chemical Name | Function | Key Property |

| Head | Bicyclo[6.1.0]nonyne (BCN) | Bioorthogonal Handle | Strained alkyne; reacts with azides via SPAAC.[1][2][3] Lacks copper toxicity.[3][4] |

| Core | Disulfide Bond (-S-S-) | Cleavable Trigger | Stable in plasma; cleaved by cytosolic Glutathione (GSH). |

| Tail | Primary Amine (-NH₂) | Conjugation Handle | Nucleophilic; reacts with NHS esters, Epoxides, or Carboxylic acids (w/ EDC). |

Isomerism and Solubility

-

Stereochemistry: BCN reagents exist as endo and exo isomers. The endo-BCN isomer is most commonly employed in commercial linkers due to a favorable balance of synthesis scalability and reaction kinetics (approx.

). -

Hydrophilicity: Unlike dibenzocyclooctyne (DBCO), which is highly hydrophobic and can induce aggregation in ADCs, BCN is more compact and less lipophilic. However, the core this compound structure is moderately hydrophobic.

-

Solubility Profile:

-

Water: Low (requires organic co-solvent).

-

Organic Solvents: High solubility in DMSO, DMF, and DCM.

-

Recommendation: Dissolve in anhydrous DMSO or DMF as a 10–50 mM stock before introducing into aqueous buffers.

-

Mechanistic Principles

The Ligation: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)

The BCN group undergoes a [3+2] cycloaddition with azides. The driving force is the relief of ring strain (

-

Advantage: No Cu(I) catalyst is required, preventing oxidative damage to proteins or cytotoxicity in live-cell applications.

-

Selectivity: Inert toward amines, thiols, and hydroxyls found in native biology.

The Release: Glutathione-Mediated Cleavage

The disulfide bridge acts as a redox sensor.

-

Extracellular (Plasma): GSH concentration is low (

). The linker remains stable, preventing premature drug release. -

Intracellular (Cytosol): GSH concentration is high (

). Upon internalization, thiol-disulfide exchange rapidly cleaves the linker, releasing the amine-functionalized payload.

Mechanistic Visualization

The following diagram illustrates the logic flow from conjugation to intracellular release.

Caption: Workflow showing chemical conjugation, bioorthogonal targeting, and reductive cleavage.

Experimental Protocol: Payload Functionalization

This protocol describes the conjugation of this compound to a carboxylic acid-containing small molecule drug (Payload-COOH) via in situ activation.

Materials Required[5][6]

-

Linker: this compound (10 mM in anhydrous DMSO).

-

Payload: Drug-COOH (10 mM in anhydrous DMSO).

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Purification: Semi-preparative HPLC or Flash Chromatography.

Step-by-Step Workflow

-

Activation (NHS Ester Formation):

-

In a microcentrifuge tube, dissolve 1 equivalent (eq) of Payload-COOH in anhydrous DMSO.

-

Add 1.2 eq of EDC and 1.2 eq of NHS.

-

Incubate at Room Temperature (RT) for 1–2 hours.

-

Validation: Check by LC-MS for the formation of Payload-NHS ester (+97 Da shift).

-

-

Conjugation (Amide Bond Formation):

-

To the activation mix, add 1.1 eq of This compound .

-

Add 2–3 eq of TEA to ensure the amine remains deprotonated (nucleophilic).

-

Incubate at RT for 4–12 hours or overnight.

-

Note: Maintain anhydrous conditions to prevent hydrolysis of the NHS ester.

-

-

Quenching & Purification:

-

Quench the reaction with 5% acetic acid or water.

-

Purify the Payload-SS-BCN construct via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

-

Lyophilize the product to a powder. Store at -20°C under argon.

-

-

Click Reaction (The Application):

-

Incubate the purified Payload-SS-BCN (5–10 eq) with an Azide-labeled biomolecule (e.g., mAb-N3) in PBS (pH 7.4) for 2–4 hours.

-

Remove excess small molecule via desalting column (PD-10) or dialysis.

-

Critical Analysis: BCN vs. DBCO[3][7]

When selecting a strain-promoted linker, the choice often lies between BCN and DBCO.[3]

| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Scientific Implication |

| Kinetics ( | DBCO is faster, but BCN is sufficient for most protein conjugations (10–50 | ||

| Hydrophobicity | Moderate | High (Bulky aromatics) | DBCO can cause hydrophobic masking of antibodies or precipitation. BCN is preferred for sensitive proteins. |

| Steric Bulk | Compact | Bulky | BCN fits better into sterically hindered azide sites. |

| Side Reactions | Low | Moderate | DBCO can react with free thiols (thiol-yne) under stress; BCN is generally more orthogonal. |

References

-

Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

-

Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition.

-

BroadPharm. (n.d.). BCN Reagents and Properties.[3][4][5][6] BroadPharm Technical Documentation.

-

Chari, R. V., et al. (2014). Antibody-Drug Conjugates: An Emerging Concept in Cancer Therapy. Angewandte Chemie International Edition.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BCN-SS-NHS - Creative Biolabs [creative-biolabs.com]

Mechanistic & Kinetic Profiling of Disulfide Cleavage in BCN-SS-Amine Conjugates

The following technical guide details the mechanism, kinetics, and experimental analysis of disulfide cleavage in BCN-SS-amine conjugates.

Executive Summary

This guide provides a deep technical analysis of This compound conjugates , a class of bioorthogonal linkers utilized in Antibody-Drug Conjugates (ADCs) and intracellular delivery systems. The system combines the strain-promoted alkyne-azide cycloaddition (SPAAC) of Bicyclononyne (BCN) for efficient conjugation with a disulfide (SS) bridge for controlled intracellular release.

The cleavage mechanism is driven by thiol-disulfide exchange , triggered by the high cytosolic concentration of Glutathione (GSH). This document details the thermodynamic and kinetic drivers of this exchange, the necessity of self-immolative spacers for pristine amine release, and validated protocols for monitoring cleavage efficiency.

Structural Architecture & Chemical Logic

To understand the cleavage, one must first define the connectivity. The term "this compound" typically refers to two distinct structural motifs depending on the application:

-

The Tagging Construct (Non-Immolative):

-

Structure: BCN-Linker-S-S-Linker-Amide -Payload.

-

Usage: Protein labeling where the payload remains modified (e.g., fluorophores).

-

Cleavage Product: Thiol-modified payload (HS-Linker-Amide-Payload).

-

-

The Release Construct (Self-Immolative):

-

Structure: BCN-Linker-S-S-Linker-Carbamate -Payload.

-

Usage: Drug delivery (ADCs) where the free, unmodified amine drug must be regenerated.

-

Cleavage Product: Pristine Amine Payload + CO₂ + Thiirane/Thiolactone.

-

This guide focuses on the Release Construct mechanism, as it represents the critical challenge in drug development.

Mechanistic Deep Dive: The Cleavage Pathway

The release of the amine payload is a cascade event initiated by reduction and propagated by electronic rearrangement.

Phase I: Thiol-Disulfide Exchange (The Trigger)

The stability of the disulfide bond in circulation (plasma GSH ~5 µM) versus its rapid cleavage intracellularly (cytosolic GSH 1–10 mM) is the basis of its selectivity.

-

Step 1: Nucleophilic Attack. The thiolate anion of Glutathione (GS⁻) attacks the more accessible sulfur atom of the linker.

-

Step 2: Transition State. A transient trisulfide-like transition state forms.

-

Step 3: Mixed Disulfide Formation. The bond breaks, generating a free thiol on the linker and a mixed disulfide (Linker-SS-G.

-

Step 4: Resolution. A second GSH molecule attacks the mixed disulfide, regenerating the linker's second thiol and forming oxidized glutathione (GSSG).

Phase II: Self-Immolative Cyclization (The Release)

Reduction alone yields a thiol, not an amine. For amine release, the linker typically employs a 2-mercaptoethoxycarbonyl (mercaptocarbonate) motif.

-

Mechanism: The newly generated free thiol (nucleophile) attacks the carbonyl carbon of the carbamate (electrophile) in a 5-membered ring closure (5-exo-trig).

-

Outcome: This cyclization expels the amine (as a leaving group) and releases CO₂, forming a stable thiirane (ethylene sulfide) or thiolactone byproduct.

Visualization of the Pathway

The following diagram illustrates the full cascade from SPAAC conjugation to GSH-mediated release.

Figure 1: Mechanistic pathway of BCN-SS-Carbamate cleavage. Blue: Conjugation; Red: Reduction trigger; Green: Payload release.

Kinetic Considerations & Reducing Agents

The rate of cleavage is governed by the pKa of the attacking thiol and the steric environment of the disulfide.

Comparative Analysis of Reducing Agents

In experimental validation, choosing the right reducing agent is critical. While DTT is a standard laboratory reagent, GSH is the biological standard.

| Reducing Agent | Mechanism | Rate @ pH 7.4 | Biological Relevance | Recommended Use |

| Glutathione (GSH) | Monothiol Exchange | Slow (k ~ M⁻¹s⁻¹) | High (Native trigger) | Simulating intracellular release. |

| DTT | Dithiol Cyclization | Fast | Low (Synthetic only) | Rapid verification of total drug load. |

| TCEP | Phosphine Nucleophile | Very Fast | None (Irreversible) | Breaking all disulfides (including antibody). |

| Cysteine | Monothiol Exchange | Moderate | Moderate | Extracellular stability controls. |

Expert Insight: The BCN ring is bulky. If the disulfide is immediately adjacent to the BCN ring without a linear spacer (e.g., ethyl), steric hindrance can significantly retard GSH attack, effectively "tuning" the release rate.

Experimental Protocol: Cleavage Assay

This protocol describes the validation of disulfide cleavage using LC-MS , which provides definitive proof of mass loss (linker cleavage) and payload generation.

Materials

-

Conjugate: this compound conjugate (1 mg/mL in PBS).

-

Reducing Stock: L-Glutathione (reduced), 100 mM in PBS (freshly prepared).

-

Quenching Agent: 1% Formic Acid or N-Ethylmaleimide (NEM) to freeze thiol-disulfide exchange.

-

Analysis: RP-HPLC coupled with ESI-MS.

Step-by-Step Methodology

-

Preparation: Aliquot the conjugate into reaction vials.

-

Induction: Add GSH stock to achieve final concentrations of 0 mM (Control) , 1 mM , and 10 mM .

-

Rationale: 10 mM mimics the lysosome/cytosol; 1 mM mimics mild oxidative stress; 0 mM checks buffer stability.

-

-

Incubation: Incubate at 37°C in a thermomixer.

-

Time-Point Sampling: Withdraw aliquots at t = 0, 15, 30, 60, 120 min, and 24 hrs.

-

Quenching: Immediately dilute the aliquot 1:10 into cold 0.1% Formic Acid/Acetonitrile .

-

Note: Acidification protonates the thiolate (GS⁻ -> GSH), stopping the nucleophilic attack.

-

-

LC-MS Analysis:

-

Monitor: Disappearance of the Parent Ion [M+H]⁺.

-

Detect: Appearance of the Payload Ion [Drug+H]⁺ and the BCN-thiol byproduct.

-

Quantification: Integrate UV area (254/280 nm) to calculate % release over time.

-

Expected Results

-

Control: >95% Intact conjugate after 24h.

-

10 mM GSH: Rapid decay of conjugate (t₁/₂ < 2 hours) with concomitant increase in free amine payload.

Troubleshooting & Optimization

-

Issue: Incomplete Release.

-

Cause: If the "amine" peak does not appear but the conjugate disappears, the self-immolation step might be stalled.

-

Solution: Check pH.[1][2][3] The cyclization of the carbamate is pH-dependent. Ensure pH is ≥ 7.0. At acidic lysosomal pH (5.0), the leaving group ability of the amine is reduced, potentially slowing release.

-

-

Issue: Disulfide Scrambling.

-

Cause: In antibody conjugates, the released thiol can react with inter-chain disulfides of the antibody.[4]

-

Solution: Cap the released thiols with NEM in analytical samples to distinguish free linker from re-conjugated species.

-

References

-

Mechanism of Thiol-Disulfide Exchange

- Title: Kinetics and Equilibria of Thiol-Disulfide Interchange Reactions.

- Source:Biochemistry

-

URL:[Link]

-

Self-Immolative Linkers in ADCs

- Title: Self-Immolative Linkers in Antibody-Drug Conjug

- Source:Chemical Science

-

URL:[Link]

-

BCN Chemistry & Applications

- Title: Bicyclononynes for Strain-Promoted Alkyne-Azide Cycloaddition.

- Source:Organic & Biomolecular Chemistry

-

URL:[Link]

-

Glutathione-Responsive Delivery

- Title: Glutathione-responsive molecular nanoparticles for intracellular drug delivery.

- Source:Nature Communic

-

URL:[Link]

Sources

The Strategic Advantage of BCN-SS-Amine in Copper-Free Click Chemistry: A Technical Guide for Advanced Bioconjugation

Foreword: Beyond the Click – Precision, Control, and Release

In the landscape of modern bioconjugation, the demand for precision, biocompatibility, and controlled release of therapeutic payloads has never been greater. Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a cornerstone technology, enabling the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This guide delves into the nuanced advantages of a particularly versatile tool in the SPAAC toolkit: BCN-SS-amine. We will explore its unique trifunctional architecture and how its strategic deployment can empower researchers, scientists, and drug development professionals to construct more sophisticated and effective bioconjugates. This document moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, empowering you to innovate with confidence.

The this compound Scaffold: A Trifecta of Functionality

This compound is a heterobifunctional linker engineered to provide a robust platform for advanced bioconjugation strategies.[3] Its power lies in the integration of three key functional moieties, each with a distinct and synergistic role:

-

Bicyclo[6.1.0]nonyne (BCN): The engine of the copper-free click reaction. The inherent ring strain in the BCN molecule dramatically accelerates its reaction with azides, forming a stable triazole linkage under physiological conditions.[2][4]

-

Disulfide (-SS-) Bond: A strategically placed, cleavable linker. This bond is stable in the extracellular environment but is readily reduced in the intracellular milieu, where concentrations of reducing agents like glutathione (GSH) are significantly higher.[] This feature is paramount for the controlled release of therapeutic payloads inside target cells.

-

Primary Amine (-NH2): A versatile handle for conjugation. The terminal primary amine provides a reactive site for coupling to a wide array of molecules, most commonly through the formation of stable amide bonds with activated carboxylic acids (e.g., NHS esters).

Figure 1: The trifunctional architecture of this compound.

Core Advantages of BCN in the SPAAC Reaction

While several cyclooctynes are available for copper-free click chemistry, BCN offers a unique balance of properties that make it highly advantageous for many applications.

Reaction Kinetics: A Deliberate Balance

Dibenzocyclooctyne (DBCO) is often cited for its rapid reaction kinetics in SPAAC.[6] However, the reactivity of BCN is more nuanced and can be highly advantageous. While DBCO generally reacts faster with aliphatic azides, BCN exhibits a significantly higher reaction rate with aromatic azides.[1] This is a critical consideration when designing bioconjugation strategies, as the nature of the azide-modified component will dictate the optimal cyclooctyne partner. Furthermore, BCN's "reasonable" reactivity, as opposed to the extremely fast kinetics of some other reagents, can be beneficial in preventing off-target reactions in highly complex biological systems.

Stability and Hydrophilicity: The Unsung Heroes

A key, field-proven advantage of BCN over the more commonly used DBCO is its enhanced stability in the presence of thiols and reducing agents.[1][7] This is a crucial factor in maintaining the integrity of the bioconjugate during long-term experiments or in vivo applications where endogenous thiols are present.

Moreover, BCN possesses a smaller, less hydrophobic footprint compared to DBCO.[8] This increased hydrophilicity can be critical in preventing the aggregation of bioconjugates, particularly when working with sensitive proteins like antibodies, and can improve the overall solubility and pharmacokinetic profile of the final construct.[9]

| Feature | Bicyclo[6.1.0]nonyne (BCN) | Dibenzocyclooctyne (DBCO) |

| Reaction Kinetics | Moderate to fast; particularly reactive with aromatic azides. | Very fast, especially with aliphatic azides.[1] |

| Stability | More stable in the presence of thiols and reducing agents.[1][7] | Can exhibit instability in the presence of reducing agents like TCEP.[7] |

| Hydrophilicity | More hydrophilic, less prone to causing aggregation.[8] | More hydrophobic, which can lead to aggregation and solubility issues.[9] |

| Size | Smaller footprint, minimizing perturbation to the biomolecule.[8] | Larger, bulkier structure. |

Table 1: Comparative properties of BCN and DBCO linkers.

The Disulfide Bond: Engineering for Intracellular Release

The inclusion of a disulfide bond in the this compound linker is a deliberate design choice for applications requiring intracellular payload delivery, such as antibody-drug conjugates (ADCs).

Mechanism of Cleavage

The disulfide bond is relatively stable in the oxidizing environment of the bloodstream.[] However, upon internalization into a target cell, the bioconjugate is exposed to the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the plasma (~5 µM).[] GSH, a tripeptide with a free thiol group, efficiently reduces the disulfide bond, leading to its cleavage and the release of the conjugated payload.

Figure 2: Mechanism of disulfide bond cleavage by glutathione (GSH).

Advantages of Disulfide Linkers in ADCs

-

Enhanced Stability in Circulation: Compared to some other cleavable linkers like hydrazones, disulfide linkers generally exhibit greater stability in plasma, reducing the risk of premature drug release and off-target toxicity.[10]

-

Selective Intracellular Release: The reliance on the high intracellular GSH concentration for cleavage provides a degree of tumor selectivity, as many tumor cells exhibit elevated GSH levels.

-

Bystander Effect: In some cases, if the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect."

The Primary Amine: A Gateway to Versatile Conjugation

The terminal primary amine on the this compound linker provides a convenient and reliable point of attachment for a wide range of molecules. The most common application is the formation of a stable amide bond with a carboxylic acid that has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This allows for the straightforward conjugation of this compound to proteins, peptides, and other biomolecules via their lysine residues or N-terminus.

Figure 3: Amine conjugation via NHS ester chemistry.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with checkpoints and characterization steps to ensure the success of each stage.

Protocol 1: Conjugation of this compound to an NHS-Activated Payload

This protocol describes the initial step of creating the BCN-SS-payload construct.

Materials:

-

This compound

-

NHS-activated payload (e.g., a cytotoxic drug with an NHS ester)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Reagent Preparation:

-

Dissolve the NHS-activated payload in anhydrous DMF or DMSO to a stock concentration of 10 mM.

-

Dissolve this compound in the same solvent to a stock concentration of 20 mM.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the NHS-activated payload solution.

-

Add a 1.5 to 2-fold molar excess of the this compound solution.

-

Gently mix and incubate at room temperature for 2-4 hours, protected from light.

-

-

Reaction Quenching (Optional but Recommended):

-

Add a small amount of a primary amine-containing buffer (e.g., Tris buffer) to quench any unreacted NHS ester.

-

-

Purification:

-

Purify the BCN-SS-payload conjugate using reverse-phase HPLC.

-

-

Characterization and Quality Control:

-

Confirm the identity and purity of the product by mass spectrometry. The expected mass should be [Mass of this compound] + [Mass of payload] - [Mass of NHS].

-

Assess purity by analytical HPLC. Purity should typically be >95%.

-

Protocol 2: Antibody Modification with an Azide Linker

This protocol describes the introduction of an azide handle onto an antibody for subsequent reaction with the BCN-SS-payload.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG-NHS ester

-

Anhydrous DMSO

-

Desalting column (e.g., Sephadex G-25)[11]

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.

-

-

NHS Ester Preparation:

-

Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

-

-

Antibody Modification:

-

Add a 10- to 20-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubate at room temperature for 1 hour with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted Azide-PEG-NHS ester using a desalting column equilibrated with PBS.[11]

-

-

Characterization and Quality Control:

-

Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by a colorimetric assay if the azide linker contains a quantifiable tag.

-

Protocol 3: Copper-Free Click Chemistry for ADC Synthesis

This protocol details the final SPAAC reaction to form the ADC.

Materials:

-

Azide-modified antibody (from Protocol 2)

-

BCN-SS-payload (from Protocol 1)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Protein concentration spin filter (e.g., Amicon Ultra)

-

SDS-PAGE and Western blot system

-

HPLC system (Size Exclusion or Hydrophobic Interaction)

Procedure:

-

Click Reaction:

-

To the azide-modified antibody, add a 5- to 10-fold molar excess of the BCN-SS-payload.

-

Incubate at room temperature for 12-24 hours, or at 4°C for 24-48 hours, with gentle mixing.

-

-

Purification:

-

Remove excess BCN-SS-payload using a protein concentration spin filter with repeated buffer exchanges or by size exclusion chromatography.

-

-

Characterization and Quality Control:

-

Confirm conjugation by SDS-PAGE. The conjugated antibody will show a shift in molecular weight corresponding to the attached drug-linker.

-

Determine the final drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation state of the final ADC by size exclusion chromatography (SEC).

-

Figure 4: Experimental workflow for ADC synthesis using this compound.

Conclusion: A Strategic Choice for Advanced Bioconjugation

This compound is more than just another linker; it is a sophisticated tool for the design and synthesis of advanced bioconjugates. Its unique combination of a moderately reactive yet highly stable BCN moiety, a cleavable disulfide bond for controlled intracellular release, and a versatile amine handle for conjugation provides researchers with a powerful platform to address the complex challenges of drug delivery and biological research. By understanding the specific advantages of BCN in terms of stability and hydrophilicity, and by leveraging the controlled-release mechanism of the disulfide linker, scientists can develop more robust, effective, and safer therapeutic and diagnostic agents. The protocols and insights provided in this guide are intended to serve as a foundation for the rational design and successful execution of your next bioconjugation project, empowering you to push the boundaries of what is possible in your field.

References

-

Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Creative Biolabs. Retrieved from [Link]

- Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J. A., Rutjes, F. P. J. T., van Hest, J. C. M., Lefeber, D. J., Friedl, P., & van Delft, F. L. (2010). Readily accessible bicyclo[6.1.0]nonynes for strain-promoted alkyne-azide cycloadditions.

-

Alfa Chemistry. (2024, February 22). Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included. Bio-IT World. Retrieved from [Link]

-

AxisPharm. (n.d.). BCN-SS-NHS. AxisPharm. Retrieved from [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Interchim. Retrieved from [Link]

- Kapun, M., Patel, R., Park, M., Pérez-Areales, F. J., Kostadinova, K. A., Wharton, T., Carroll, J. S., & Spring, D. R. (2025). Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.

- Sauter, M., Uhl, P., Burhenne, J., & Haefeli, W. E. (2020). Post-extraction disulfide bond cleavage for MS/MS quantification of collision-induced dissociation-resistant cystine-cyclized peptides and its application to the ultra-sensitive UPLC-MS/MS bioanalysis of octreotide in plasma. Analytica Chimica Acta, 1114, 42–49.

-

Thordarson, P. (2011). Quantitative analysis of disulfide bonds in polypeptides and proteins. PubMed. Retrieved from [Link]

- Zhang, D., et al. (2019). Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. Drug Metabolism and Disposition, 47(7), 710-718.

-

Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Creative Biolabs. Retrieved from [Link]

- Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 390, 114612.

- Wu, K., & Wang, P. (2026). The role of hydrophilic linkers in next-generation antibody-drug conjugates. Journal of Controlled Release, 390, 114612.

-

Dynamic Biosensors. (n.d.). A straightforward method to conjugate antibodies to oligonucleotides – preparation, purification and their applications. Dynamic Biosensors. Retrieved from [Link]

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Fürth lab. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Disulfide bonds – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of GSH-cleavable triggers. ResearchGate. Retrieved from [Link]

- Wittig, G., & Krebs, A. (1961). Zur Existenz niedergliedriger Cycloalkine, I. Chemische Berichte, 94(12), 3260–3275.

- Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 5(5), 1742–1744.

- Parker, M. F., et al. (2016). Targeted drug delivery through the traceless release of tertiary and heteroaryl amines from antibody-drug conjugates.

- Lin, R., et al. (2024). Synthesis and Energetic Characterization of Borane-Amines on High-Nitrogen Heterocycles. Purdue e-Pubs.

- Liu, L., Sun, G. P., & Xu, S. S. (2015). Synthesis and Characterization of Polycrystalline Cubic Boron Nitride Composites with Al Binder.

- Ma, L., et al. (2023).

- Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(16), 2246-2259.

- Ojea-Jiménez, I., & Puntes, V. (2009). Instability of cationic gold nanoparticle bioconjugates: the role of citrate ions. Journal of the American Chemical Society, 131(37), 13320–13327.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.

- Peskin, A. V., et al. (2016). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. Free Radical Biology and Medicine, 101, 473-481.

- Ramachandran, P. V., et al. (2019). Recent developments in the synthesis and synthetic applications of borane–amines.

- Svatunek, D., et al. (2016). Selective strain-promoted azide–alkyne cycloadditions through transient protection of bicyclo[6.1.0]nonynes with silver or gold.

- Svatunek, D., & Houk, K. N. (2018). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. In Click Chemistry in Life Sciences (pp. 1–25). Springer.

- van der Veken, P., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions.

- Wang, H., et al. (2025). Constructing Hydrophilic Polymer Membranes with Microporosity for Aqueous Redox Flow Batteries.

- Zhang, C., et al. (2019). Synthesis and Characterization of “Ravine-Like” BCN Compounds with High Capacitance.

- Zotova, N., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(24), 17089-17097.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 3. This compound (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. chempep.com [chempep.com]

- 6. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 9. The role of hydrophilic linkers in next-generation antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

Bioorthogonal Engineering with BCN-SS-Amine: A Technical Guide

Executive Summary

BCN-SS-Amine represents a high-utility class of heterobifunctional linkers designed for "smart" bioconjugation. It bridges two distinct chemical worlds: the kinetically robust, copper-free click chemistry of Bicyclononyne (BCN) and the universally reactive primary amine , separated by a biologically responsive disulfide (SS) cleavable spacer.

This architecture enables a specific "Conjugate-Click-Release" workflow essential for Antibody-Drug Conjugates (ADCs), reversible surface immobilization, and intracellular probe delivery. Unlike non-cleavable variants (e.g., BCN-PEG-Amine), the this compound scaffold allows for the controlled detachment of payloads in reducing microenvironments, such as the cytosolic compartment of cancer cells (high glutathione) or DTT-treated buffers in proteomic workflows.

Part 1: Molecular Architecture & Reactivity

The BCN Headgroup (The "Click" Handle)

The BCN moiety (Bicyclo[6.1.0]nonyne) utilizes ring strain to drive the reaction with azides (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1][2][3][4]

-

Kinetics: Second-order rate constant (

) is typically 0.14 – 0.29 M⁻¹s⁻¹ in aqueous buffers. While slightly slower than DBCO ( -

Advantage: The reduced hydrophobicity minimizes non-specific hydrophobic interactions with proteins (e.g., albumin), a common issue with DBCO-based linkers that can lead to poor pharmacokinetics in ADCs.

-

Isomerism: Commercial BCN is often a mixture or specifically the endo-isomer. The endo-BCN is synthetically more accessible and possesses sufficient reactivity for most biological applications.

The Disulfide Core (The "Release" Switch)

The central disulfide bond acts as a reduction-sensitive fuse.

-

Stability: Stable in extracellular fluid (plasma) where glutathione (GSH) concentrations are low (2–20 μM).

-

Cleavage: Rapidly cleaved in the intracellular cytosol where GSH concentrations reach 1–10 mM , or by exogenous reducing agents like DTT/TCEP.

-

Mechanism: Thiol-disulfide exchange results in the fragmentation of the linker, releasing the amine-conjugated payload as a free thiol or a self-immolative intermediate depending on the precise neighboring chemistry.

The Primary Amine (The "Anchor")

The primary amine (-NH₂) serves as the attachment point for payloads (drugs, fluorophores) or surfaces.

-

Reactivity: Nucleophilic attack on Activated Esters (NHS, STP), Carbonates, or Epoxides.

-

pH Sensitivity: Requires a pH of 7.5–8.5 to ensure the amine is deprotonated (nucleophilic) rather than protonated (ammonium, non-reactive).

Part 2: Core Applications

Cleavable Antibody-Drug Conjugates (ADCs)

This compound is a critical intermediate in constructing "Clickable" ADCs.

-

Workflow:

-

Drug Activation: An anticancer drug (e.g., MMAE, Doxorubicin) with a carboxyl group is activated (NHS ester) and reacted with This compound .

-

Result: A Drug-SS-BCN intermediate.

-

Antibody Conjugation: An antibody is modified with Azide groups (via enzymatic labeling or NHS-Azide).

-

Click: The Drug-SS-BCN is clicked onto the Azide-Antibody.

-

Release: Upon endocytosis, the lysosomal/cytosolic reduction cleaves the SS bond, releasing the drug.

-

Reversible Surface Functionalization

Used for capture-and-release purification of biomolecules.

-

Setup: Magnetic beads or slides are coated with Azides.

-

Capture: A protein of interest is conjugated to this compound and "clicked" onto the surface.

-

Elution: The protein is eluted gently using a reducing buffer (50 mM DTT), leaving the BCN anchor behind and releasing the protein without harsh pH or denaturing elution buffers.

Part 3: Experimental Protocols

Protocol A: Conjugation to NHS-Ester Payloads

Use this protocol to attach this compound to an NHS-activated dye or drug.

Reagents:

-

Payload-NHS ester (10 mM in DMSO/DMF).

-

This compound (dissolved in DMF or water depending on salt form).

-

Buffer: 0.1 M Sodium Bicarbonate (pH 8.3) or PBS adjusted to pH 8.0. Avoid buffers with primary amines (Tris, Glycine).

Steps:

-

Stoichiometry: Mix Payload-NHS and this compound at a 1:1.2 molar ratio (slight excess of amine ensures complete consumption of expensive payload).

-

Reaction: Incubate at Room Temperature (RT) for 2–4 hours with continuous agitation.

-

Quenching: Add 100 mM Glycine or Tris (pH 8.0) to quench any residual NHS ester (incubate 15 min).[1]

-

Purification:

-

Small Molecules: HPLC (C18 column) or Silica Gel Chromatography.

-

Proteins: Desalting column (PD-10 or Zeba Spin) equilibrated in PBS (pH 7.4).

-

-

Validation: Verify mass via LC-MS. The mass shift should correspond to the addition of the this compound moiety minus the NHS leaving group.

Protocol B: SPAAC Click Reaction

Use this protocol to click the BCN-labeled payload to an Azide-tagged target.

Conditions:

-

Buffer: PBS, pH 7.4 (BCN is stable from pH 5–9).

-

Concentration: Higher concentrations (>10 μM) favor faster kinetics.

-

Additives: None required (Copper-free).

Steps:

-

Mix the Azide-labeled target and BCN-Conjugate.[1]

-

Ratio: Use 1.5–2.0 equivalents of BCN per Azide to drive reaction to completion.

-

-

Incubate at RT for 4–16 hours (overnight is common for dilute large molecules) or 37°C for 2 hours.

-

Monitoring: Monitor disappearance of Azide or BCN peak via HPLC, or use SDS-PAGE for protein conjugates (look for MW shift).

Protocol C: Reductive Cleavage Assay (In Vitro)

Validating the release mechanism.

Reagents:

-

Dithiothreitol (DTT) or Glutathione (GSH).

-

Cleavage Buffer: PBS pH 7.4.

Steps:

-

Prepare a 1 M stock of DTT (fresh).

-

Add DTT to the BCN-SS-Conjugate solution to a final concentration of 50 mM (mimics harsh reduction) or 10 mM GSH (mimics cytosol).

-

Incubate at 37°C.

-

Timepoints: Take aliquots at 0, 15, 30, 60, and 120 minutes.

-

Analysis: Analyze via LC-MS or HPLC. You should observe the disappearance of the intact conjugate and the appearance of the two thiol-containing fragments.

Part 4: Visualization & Logic

Diagram 1: The Chemical Mechanism

This diagram illustrates the sequential chemical logic: Amine coupling, SPAAC ligation, and reductive release.

Caption: The this compound workflow. 1. Amine reacts with Payload-NHS. 2. BCN clicks with Target-Azide. 3. Reduction cleaves the SS bond, releasing the payload.

Diagram 2: Intracellular ADC Pathway

This diagram details the biological fate of a this compound constructed ADC.

Caption: Intracellular processing of a BCN-SS-linked ADC. The disulfide bridge ensures stability in circulation but rapid release upon internalization into the reducing cytosolic environment.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conjugation Yield (Step 1) | Hydrolysis of NHS ester | Ensure buffers are anhydrous or use fresh NHS esters. Keep pH < 8.5 to prevent rapid hydrolysis. |

| Precipitation | BCN Hydrophobicity | Add 10–20% DMSO or DMF to the reaction mixture. Ensure the "SS-Amine" chain is long enough to provide solubility. |

| Slow Click Reaction | Low Concentration | Increase reactant concentration to >50 μM if possible. BCN kinetics are concentration-dependent. |

| Premature Cleavage | Free Thiols in Buffer | Ensure buffers (PBS) are free of reducing agents (no DTT/Mercaptoethanol) during storage. |

References

-

Dommerholt, J. et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. [Link]

-

Chen, X. et al. (2012). Improved Synthesis of BCN and Its Application in Copper-Free Click Chemistry. The Journal of Organic Chemistry. [Link]

-

Tumey, L. N. et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency and Stability. Bioconjugate Chemistry. [Link]

Sources

Technical Whitepaper: Solubility and Stability Profile of BCN-SS-Amine in DMSO

This guide serves as an in-depth technical whitepaper on the solubility and stability profile of BCN-SS-amine in Dimethyl Sulfoxide (DMSO). It is designed for researchers and drug development professionals requiring precise handling protocols for Antibody-Drug Conjugate (ADC) synthesis and chemical biology applications.

Executive Summary

This compound is a heterobifunctional linker critical to the development of cleavable Antibody-Drug Conjugates (ADCs) and reversible bioconjugation systems. It features three distinct functional modules: a bicyclo[6.1.0]nonyne (BCN ) moiety for copper-free click chemistry, a disulfide (SS ) bond for reductive cleavage, and a primary amine for conjugation to activated esters.

While DMSO is the standard solvent for preparing high-concentration stock solutions of this compound, the reagent’s stability is compromised by improper handling. The strained alkyne (BCN) is susceptible to polymerization and nucleophilic attack, while the disulfide bond is sensitive to thiol-disulfide exchange. This guide delineates the physicochemical boundaries of this compound in DMSO and establishes a "Gold Standard" protocol to maximize reagent integrity.

Molecular Architecture & Physicochemical Properties[1]

To understand the stability profile, one must first deconstruct the molecule into its reactive centers.

Functional Module Analysis

-

BCN (Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne derivative. The ring strain (~18 kcal/mol) drives the kinetics of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This strain also makes the ring thermodynamically unstable over long periods if exposed to heat or radical initiators.

-

SS (Disulfide Linker): The cleavable switch. Stable in extracellular oxidative environments but rapidly cleaved by intracellular glutathione (GSH). In DMSO, this bond is generally stable unless trace thiols or reducing agents are present.

-

Primary Amine (-NH₂): A nucleophilic handle for conjugation to NHS-esters or carboxylic acids. In its free base form, it is susceptible to oxidation; as a salt (e.g., HCl), it is significantly more stable but less soluble in non-polar solvents.

Figure 1: Functional decomposition of this compound and associated stability risks in DMSO.

Solubility Profile in DMSO

DMSO is an excellent solvent for this compound due to its high polarity and aprotic nature, capable of dissolving both the hydrophobic BCN ring and the polar amine/linker segments.

Quantitative Solubility Limits

| Parameter | Value / Condition | Notes |

| Max Solubility | ~50 - 100 mg/mL | Dependent on specific linker length (PEG vs Alkyl). |

| Recommended Stock | 10 mM - 50 mM | Balances solubility with ease of pipetting. |

| Dissolution Time | < 5 minutes | Requires vortexing; sonication is rarely needed. |

| Visual Appearance | Clear, colorless to pale yellow | Cloudiness indicates impurities or salt precipitation. |

Critical Solvation Factors

-

Salt vs. Free Base:

-

Free Base: Highly soluble in DMSO.

-

HCl Salt: Soluble in DMSO, but may require brief vortexing. Avoid non-polar co-solvents (e.g., Hexane) if using the salt form.

-

-

Hygroscopicity: DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open. Water in DMSO decreases the solubility of hydrophobic BCN derivatives over time , potentially leading to micro-precipitation.

Stability Profile & Degradation Mechanisms[2]

While this compound is chemically robust compared to other click reagents (e.g., TCO), it is not inert. Stability is a function of temperature, concentration, and solvent purity.

Thermal Stability Data

-

-80°C (Storage): Stable for >12 months. Negligible degradation.

-

-20°C (Working Stock): Stable for 1-3 months.

-

+4°C (Refrigerated): Stable for < 1 week.

-

+25°C (Room Temp): Degradation onset within 24-48 hours. Do not store at RT.

Degradation Pathways in DMSO

-

BCN Polymerization:

-

Mechanism:[1] Strain-relief driven polymerization.

-

Trigger: High concentrations (>100 mM) combined with heat (>30°C).

-

Result: Insoluble aggregates and loss of "click" reactivity.

-

-

Disulfide Scrambling:

-

Mechanism:[1] If the DMSO contains trace free thiols (contaminants) or if the solution is basic, the disulfide bond can undergo exchange.

-

Trigger: pH > 8.0 or presence of reducing agents.

-

-

Hydrolysis (Water Contamination):

-

Mechanism:[1] Water absorbed by DMSO can hydrolyze carbamate linkages (often used to attach BCN to the linker).

-

Trigger: "Wet" DMSO and prolonged storage at >4°C.

-

Figure 2: Primary degradation pathways of this compound in DMSO solution.

Best Practice Protocols (The "Gold Standard")

To ensure data integrity in ADC development, follow this rigorous handling protocol.

Protocol A: Preparation of Stock Solution (10 mM)

-

Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened previously; use single-use ampoules if possible.

-

Dissolution:

-

Calculate the volume required for 10 mM concentration.

-

Add DMSO gently.

-

Vortex for 30 seconds. Do not sonicate unless absolutely necessary (heat generation risks BCN integrity).

-

-

Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 10-50 µL) in amber polypropylene tubes.

-

Inert Gas Overlay: Flush the headspace of each tube with dry Nitrogen or Argon to prevent oxidation and moisture uptake.

Protocol B: Storage and Thawing

-

Primary Storage: -80°C is preferred for long-term (>1 month). -20°C is acceptable for short-term (<1 month).[2]

-

Thawing: Thaw an aliquot only once. Discard unused portions. Repeated freeze-thaw cycles introduce moisture and promote micro-degradation.

Protocol C: Troubleshooting

-

Precipitation: If the DMSO stock turns cloudy upon thawing, the BCN moiety may have polymerized or the salt form has crashed out due to moisture ingress. Action: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, discard the stock.

-

Loss of Reactivity: If SPAAC reaction yields are low, check the age of the DMSO stock. BCN hydrolysis is invisible (solution remains clear) but results in a non-reactive species.

References

- Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening. (General DMSO stability reference).

Disclaimer: This guide is based on current chemical application standards and available technical data. Always consult the specific Certificate of Analysis (CoA) provided by your vendor for lot-specific solubility data.

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Integration of BCN-SS-Amine Linkers in Advanced Antibody-Drug Conjugate Design: A Technical Guide

Introduction: The Imperative for Precision in Antibody-Drug Conjugate Design

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1] The success of an ADC hinges on the synergistic interplay of its three core components: the antibody, the cytotoxic payload, and critically, the linker that connects them.[2] This guide delves into the nuanced role of a sophisticated, heterobifunctional linker, BCN-SS-amine, in the design and construction of next-generation ADCs. We will explore the chemical principles that underpin its utility, provide field-proven insights into its application, and offer detailed methodologies for its integration into ADC development workflows.

The linker is not merely a passive connector; it is a critical determinant of an ADC's therapeutic index, influencing its stability in circulation, its pharmacokinetic profile, and the efficiency of payload release within the target cancer cell.[3] An ideal linker must maintain a steadfast connection between the antibody and payload in the systemic circulation to prevent premature drug release and off-target toxicity, yet readily liberate the active payload upon internalization into the tumor cell.[4] this compound is a cleavable linker engineered to meet these dichotomous requirements through a combination of bioorthogonal chemistry and a tumor-specific cleavage mechanism.

Core Principles of this compound Linker Technology

The this compound linker is a powerful tool in ADC development due to its dual-functionality. It incorporates a bicyclo[6.1.0]nonyne (BCN) moiety for a highly selective conjugation reaction and a disulfide bond that is susceptible to cleavage in the reducing environment of the tumor cell cytoplasm.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Bioorthogonal Conjugation Strategy

The BCN group is a strained cyclooctyne that reacts with an azide group via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under physiological conditions without interfering with native biological processes.[7] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is a concern in the manufacturing of biotherapeutics.[7] The reaction is driven by the release of ring strain in the BCN molecule, leading to the formation of a stable triazole linkage.[] This enables precise control over the conjugation site and the number of payload molecules attached to the antibody, a critical parameter known as the drug-to-antibody ratio (DAR).[]

Glutathione-Mediated Disulfide Cleavage: A Tumor-Selective Release Mechanism

The disulfide (-S-S-) bond within the this compound linker is engineered to be stable in the oxidative environment of the bloodstream.[] However, upon internalization of the ADC into a tumor cell, it is exposed to the highly reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the extracellular space (~5 µM).[][10] This high intracellular GSH concentration facilitates the rapid cleavage of the disulfide bond, releasing the cytotoxic payload in its active form to exert its therapeutic effect.[] This selective release mechanism minimizes collateral damage to healthy tissues and enhances the therapeutic window of the ADC.[4]

Strategic Application of this compound in ADC Synthesis

The synthesis of an ADC using a this compound linker is a multi-step process that requires careful planning and execution. The general workflow involves the separate functionalization of the antibody and the payload, followed by their conjugation via the SPAAC reaction.

Visualizing the ADC Construction Workflow

Caption: A generalized workflow for ADC synthesis using a this compound linker.

Experimental Protocol: Synthesis of a this compound-Linked ADC

The following is a representative, step-by-step methodology for the synthesis of an ADC using a this compound linker. It is crucial to optimize these conditions for each specific antibody and payload.

Part 1: Antibody Modification with an Azide Handle

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Azide Reagent Preparation: Dissolve an amine-reactive azide-containing reagent (e.g., NHS-PEG4-Azide) in a compatible organic solvent like dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.

-

Antibody-Azide Reaction: Add a 10-20 fold molar excess of the azide reagent to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Purification: Remove the excess, unreacted azide reagent using a desalting column or tangential flow filtration (TFF) with PBS as the exchange buffer.

-

Characterization: Confirm the successful incorporation of azide groups and determine the average number of azides per antibody using mass spectrometry.

Part 2: Payload-Linker Conjugation

-

Payload and Linker Preparation: Dissolve the cytotoxic payload (containing a reactive amine or carboxylic acid group) and the this compound linker in a suitable organic solvent (e.g., DMSO, DMF).

-

Amide Bond Formation: If the payload has an amine and the linker has a carboxylic acid (or vice versa), use standard peptide coupling reagents (e.g., HATU, HOBt) to form a stable amide bond.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.

-

Purification: Purify the payload-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the payload-linker conjugate by mass spectrometry and NMR.

Part 3: ADC Conjugation via SPAAC

-

SPAAC Reaction: Add the purified payload-linker conjugate (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the azide-functionalized antibody solution at a 5-10 fold molar excess.

-

Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature. The reaction progress can be monitored by hydrophobic interaction chromatography (HIC).

-

Purification: Purify the resulting ADC from unreacted payload-linker and antibody fragments using HIC or size-exclusion chromatography (SEC).[11]

-

Final Formulation: Exchange the buffer of the purified ADC into a formulation buffer suitable for storage and in-vivo use.

Critical Considerations for ADC Characterization

Thorough characterization of the final ADC product is paramount to ensure its quality, consistency, and efficacy.

| Parameter | Analytical Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of payload molecules per antibody and the distribution of different DAR species.[12] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect the presence of aggregates. |

| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen. |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTS, CellTiter-Glo) | To determine the potency (IC50) of the ADC against target-positive and target-negative cancer cell lines.[13] |

| In Vitro and In Vivo Stability | Incubation in plasma followed by HIC or MS analysis | To assess the stability of the linker and the rate of premature payload release.[13] |

The Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The efficacy of a this compound linked ADC is a direct result of its carefully orchestrated journey from administration to the target cancer cell.

Caption: The mechanism of action of a this compound linked ADC.

Conclusion: The Future of ADC Design with this compound Linkers

The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its combination of a bioorthogonal conjugation handle and a tumor-selective cleavage mechanism addresses two of the most critical challenges in ADC design: precise control over drug loading and targeted payload release. By enabling the construction of more homogeneous and stable ADCs, this compound linkers contribute to an improved therapeutic index and a more favorable safety profile. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated linker technologies that will further enhance the precision and efficacy of this promising class of cancer therapeutics.

References

-

Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates? Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]

- Hamblett, K. J., Senter, P. D., Chace, D. F., Sun, M. M., Lenox, J., Cerveny, C. G., ... & Francisco, J. A. (2004). Effects of drug loading on the antitumor activity of a monoclonal antibody drug conjugate. Clinical cancer research, 10(20), 7063-7070.

-

The Chemistry Behind ADCs. (n.d.). PMC. Retrieved from [Link]

-

Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PMC. Retrieved from [Link]

-

Advances and Limitations of Antibody Drug Conjugates for Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. (n.d.). ACS Publications. Retrieved from [Link]

-

Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). MDPI. Retrieved from [Link]

-

Antibody–Drug Conjugates: The Dynamic Evolution from Conventional to Next-Generation Constructs. (n.d.). PMC. Retrieved from [Link]

-

Click chemistry in the synthesis of antibody-drug conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Click Chemistry Conjugations. (n.d.). PMC. Retrieved from [Link]

-

Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. (n.d.). PubMed. Retrieved from [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). ACS Publications. Retrieved from [Link]

-

Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. (n.d.). ResearchGate. Retrieved from [Link]

-

Antibody–Drug Conjugates for Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

-

Antibody–drug conjugates: Recent advances in linker chemistry. (n.d.). PMC. Retrieved from [Link]

-

Processes for Constructing Homogeneous Antibody Drug Conjugates. (n.d.). ACS Publications. Retrieved from [Link]

-

Structures of GSH-cleavable triggers. (A) The structure and release... (n.d.). ResearchGate. Retrieved from [Link]

-

Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations. (n.d.). PMC. Retrieved from [Link]

-

Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum. (n.d.). PubMed. Retrieved from [Link]

-

Click chemistry in the synthesis of antibody-drug conjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. (n.d.). RSC Publishing. Retrieved from [Link]

-

Revolutionizing Cancer Treatment - The Emergence and Impact of Antibody-Drug Conjugates (ADCs): A Systematic Review. (n.d.). Preprints.org. Retrieved from [Link]

-

Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. (n.d.). Medicilon. Retrieved from [Link]

-

Comparison of each drug-linkers. (n.d.). ResearchGate. Retrieved from [Link]

-

Linkers for ADCs. (n.d.). NJ Bio, Inc.. Retrieved from [Link]

-

ADC In Vitro/In Vivo Characterization Services. (n.d.). WuXi Biologics. Retrieved from [Link]

-

Analytical challenges of antibody-drug conjugates (ADCs). (n.d.). AuthorSTREAM. Retrieved from [Link]

-

Comparison of Analytical Methods for Antibody–Drug Conjugates Produced by Chemical Site-Specific Conjugation: First-Generation AJICAP. (n.d.). ResearchGate. Retrieved from [Link]

-

Antibody–Drug Conjugates Derived from Cytotoxic seco -CBI-Dimer Payloads Are Highly Efficacious in Xenograft Models and Form Protein Adducts In Vivo. (n.d.). ResearchGate. Retrieved from [Link]

-

SPAAC Reaction: Bio-Orthogonal Click Chemistry. (n.d.). iGEM 2014. Retrieved from [Link]

Sources

- 1. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wuxibiologics.com [wuxibiologics.com]

Kinetic Profiling and Mechanistic Utility of BCN-SS-Amine Linkers

A Technical Guide for Bioconjugation and Drug Delivery Applications

Executive Summary

The BCN-SS-amine linker represents a sophisticated tripartite architecture in bioconjugation: it combines the bioorthogonal specificity of Bicyclo[6.1.0]nonyne (BCN) , the intracellular lability of a disulfide (SS) bridge, and the versatile reactivity of a primary amine . This guide dissects the reaction kinetics of BCN with azides (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and the subsequent cleavage kinetics of the disulfide bond.

For the drug developer, understanding these two distinct kinetic profiles—ligation rate (

Part 1: Mechanistic Foundations

1.1 The BCN Component: Strain-Promoted Kinetics

BCN relies on ring strain (~18 kcal/mol) to drive the cycloaddition with azides. Unlike first-generation cyclooctynes, BCN fuses a cyclopropane ring to the cyclooctyne. This fusion imparts significant ring strain while maintaining a symmetry that eliminates the formation of regioisomers—a common analytical headache with asymmetrical cyclooctynes like MFCO.

Why BCN?

-

Lipophilicity: BCN is less lipophilic than dibenzocyclooctynes (DBCO), reducing non-specific hydrophobic binding to serum albumin.

-

Kinetics: While slower than DBCO, BCN is sufficiently fast (

) for most protein labeling and ADC workflows.

1.2 The "SS" Component: Glutathione-Responsive Switch

The disulfide linker is the "fuse" of the molecule. It is designed to remain stable in the oxidizing environment of the plasma (GSH ~5 µM) but collapse in the reducing environment of the cytosol (GSH 1–10 mM).

1.3 The Amine Component: The Payload Anchor

The primary amine is typically used first to attach a payload (e.g., via NHS-ester activation of a drug or fluorophore) before the BCN end is clicked to an azide-labeled biomolecule.

Part 2: Kinetic Profiling (The Ligation Step)

The reaction between BCN and an azide follows second-order kinetics. The rate law is defined as:

2.1 Baseline Kinetic Constants

The second-order rate constant (

| Solvent System | Reactant Partner | Rate Constant ( | Notes |

| CD3CN (Acetonitrile) | Benzyl Azide | ~0.11 | Baseline organic rate. |

| CD3CN / D2O (1:2) | Benzyl Azide | ~0.29 | Water acceleration effect observed. |

| PBS (pH 7.4) | Alkyl Azide | 0.14 – 0.30 | Standard biological condition. |

| PBS (pH 7.4) | Aryl Azide (e- deficient) | > 1.0 | Inverse Electron Demand effect.[1] |

Expert Insight: If your application requires faster kinetics, switch from an aliphatic azide to an electron-deficient aryl azide. This shifts the mechanism to an Inverse Electron Demand SPAAC , raising the HOMO of the alkyne and lowering the LUMO of the azide, significantly boosting

without adding copper.

2.2 Visualization: Reaction Pathway

The following diagram illustrates the dual-phase utility: the Ligation (Click) and the Release (Cleavage).

Caption: The this compound lifecycle. Phase 1 is governed by SPAAC kinetics (

Part 3: Experimental Protocol for Kinetic Determination

To validate the

3.1 Materials

-

Reagent A: BCN-SS-Payload (100 µM final).

-

Reagent B: Azide-Model (e.g., Benzyl Azide) in 10-fold excess (1 mM final).

-

Internal Standard: Benzonitrile (inert, UV-active).

-

Solvent: PBS pH 7.4 / DMSO (90:10).

3.2 Protocol Steps

-

Preparation: Dissolve BCN-SS-Payload and Azide separately in the solvent.

-

Initiation: Mix reagents rapidly (t=0). Maintain 25°C or 37°C (physiological temp).

-

Sampling: Inject 10 µL aliquots onto a C18 Reverse-Phase HPLC column every 5–10 minutes for 60 minutes.

-

Detection: Monitor absorbance at 254 nm (or payload-specific wavelength).

-

Analysis: Plot

vs. time.-

The slope of the line is

(pseudo-first-order rate constant). -

Calculate second-order constant:

.

-

3.3 Data Processing Workflow

Caption: Pseudo-first-order kinetic assay workflow for determining specific reaction rates.

Part 4: The Cleavage Mechanism (Release Kinetics)

The "SS" linker is not a passive bridge; it is a chemical switch.

4.1 Thiol-Disulfide Exchange

The release mechanism is thiol-disulfide exchange .

4.2 Stability vs. Release Trade-off

-

Un hindered Disulfides: Fast release but lower plasma stability.

-

Hindered Disulfides (alpha-methyl): Adding methyl groups next to the disulfide slows down the cleavage.

-

Guidance: For this compound, if the payload is highly toxic (e.g., PBD dimer), use a hindered disulfide to prevent premature release. If the payload is a fluorophore, a standard disulfide is sufficient.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Ligation Rate | Solvent is too organic (e.g., pure DMSO). | Add water/buffer.[2][3][4] The hydrophobic effect significantly accelerates SPAAC. |

| Premature Cleavage | Presence of free thiols in buffer (e.g., DTT, BME). | Ensure buffers are thiol-free. Use TCEP only if you intend to cleave. |

| Precipitation | BCN is hydrophobic; Payload is hydrophobic. | Add 5-10% PEG or use a sulfonated azide partner to improve solubility. |

| Low Yield | Azide degradation or Staudinger-like side reactions. | Avoid phosphines in the mixture. Ensure pH is < 9.0 to prevent hydrolysis. |

References

-

Dommerholt, J., et al. (2010).[5] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition.

- The seminal paper defining BCN synthesis and kinetics.

-

Dommerholt, J., et al. (2014).[6] Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications.

- Establishes the "inverse electron demand" str

-

Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research.

- Comprehensive review of SPAAC mechanisms and in vivo stability.

-

Pillow, T. H., et al. (2017). Decoupling Stability and Release in Disulfide-Linkers for Antibody-Drug Conjugates. Chemical Science.

- Authoritative source on disulfide linker stability and steric hindrance str

Sources

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 6. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between BCN-SS-amine and non-cleavable BCN amines

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes chemical mechanism, experimental application, and strategic decision-making.

Strategic Selection of Linkers for Bioconjugation and ADC Development

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and advanced chemical probes, the choice of linker chemistry is as critical as the payload itself.[1][2][3] While BCN (Bicyclo[6.1.0]nonyne) offers superior hydrophilicity and kinetics compared to first-generation cyclooctynes (e.g., DBCO), the functional utility of the conjugate is dictated by the linker's stability.

This guide analyzes the divergence between BCN-SS-Amine (Redox-Cleavable) and Non-Cleavable BCN Amines . The core distinction lies in the intracellular fate of the payload: BCN-SS-Amines exploit the glutathione gradient to release free payload in the cytosol, whereas Non-Cleavable BCN Amines maintain a permanent covalent tether, useful only when lysosomal degradation or permanent labeling is desired.

Part 1: The Chemistry of BCN and the "SS" Switch

The BCN Advantage

BCN is utilized for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] Unlike copper-catalyzed click chemistry (CuAAC), SPAAC is bioorthogonal and non-toxic. BCN is preferred over DBCO in many applications due to its:

-

Symmetry: Eliminates regioisomer formation (endo/exo mixtures exist but have similar kinetics).

-

Hydrophilicity: The lack of fused aromatic rings (present in DBCO) reduces non-specific hydrophobic binding, a critical parameter for maintaining antibody pharmacokinetics (PK).

Structural Comparison

The fundamental difference is the insertion of a disulfide (dithio) bridge within the alkyl chain of the amine linker.

-

Non-Cleavable BCN Amine:

-

This compound (Cleavable):

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways of these two linkers upon cellular internalization.

Figure 1: Intracellular trafficking pathways. Non-cleavable linkers rely on lysosomal degradation, often resulting in charged catabolites. Cleavable SS linkers release neutral payloads via cytosolic reduction.

Part 2: Strategic Application Guide

Choosing between these linkers is not a matter of preference but of biological requirement.

When to use this compound (Cleavable)

This linker is the "Gold Standard" for therapeutic ADCs where the payload must reach a cytosolic target (e.g., tubulin, DNA).

-

The Bystander Effect: Because the disulfide cleavage releases the payload in its native (or thiol-modified) form, the drug is often hydrophobic enough to diffuse out of the target cell and kill neighboring tumor cells that may be antigen-negative.

-

Avoiding Lysosomal Trapping: Many payloads lose potency if they remain attached to a charged amino acid (lysine/cysteine) residue, which is the inevitable end-product of non-cleavable linker digestion.

-

Reversible Probes: In proteomic profiling, "catch-and-release" workflows require the BCN tag to be removed after enrichment to allow for mass spectrometry analysis.

When to use Non-Cleavable BCN Amine

Use this for applications where signal retention or permanent modification is required.

-

Imaging & Flow Cytometry: If you are tracking a receptor, you do not want the fluorophore to cleave off and wash away.

-

Internalization Assays: To prove an antibody internalizes, a non-cleavable linker ensures the signal remains associated with the lysosome.

-

Lysosomal Targeting: If the drug acts within the lysosome or requires acid hydrolysis (e.g., hydrazone-linked drugs attached via the BCN), the SS bond is unnecessary and potentially unstable.

Comparative Data Summary

| Feature | This compound | Non-Cleavable BCN Amine |

| Plasma Stability | Moderate (Susceptible to free thiols) | High (Covalent stability) |

| Release Mechanism | Reduction (GSH: 2μM extracellular vs 10mM intracellular) | Lysosomal Proteolysis (Antibody degradation) |

| Payload Species | Free Drug (or Drug-SH) | Amino Acid-Linker-Drug |

| Bystander Effect | Yes (High) | No (Low/Negligible) |

| Membrane Permeability | High (Lipophilic payload) | Low (Charged metabolite) |

| Primary Use Case | ADCs, Drug Delivery, Enrichment | Imaging, ELISA, PEGylation |

Part 3: Experimental Protocols

Protocol A: Conjugation of BCN-Amine to Carboxyl-Payload

This workflow applies to both cleavable and non-cleavable variants. The goal is to convert a carboxylic acid-containing drug/fluorophore into a BCN-functionalized reagent.

Materials:

-

Payload (Drug-COOH)

-

BCN-Linker-Amine (SS or Non-cleavable)

-

HATU or EDC/NHS

-

DIPEA (Diisopropylethylamine)

-

Anhydrous DMF or DMSO

Step-by-Step:

-

Activation: Dissolve Payload-COOH (1 eq) in anhydrous DMF. Add DIPEA (3 eq) and HATU (1.1 eq). Incubate for 15 minutes at RT.

-

Coupling: Add BCN-Linker-Amine (1.2 eq) to the mixture.

-

Critical Note: Ensure the amine is not supplied as a salt (e.g., HCl). If it is, add an extra equivalent of DIPEA.

-

-

Reaction: Stir for 2–4 hours at RT under nitrogen. Monitor by LC-MS.[6]

-

Checkpoint: Look for the mass of Payload + Linker - H2O.

-

-

Purification: Purify via Preparative HPLC. Avoid acidic mobile phases if using this compound to prevent premature disulfide exchange, though standard TFA conditions are usually acceptable for short durations.

Protocol B: SPAAC Ligation to Antibody

Materials:

-

Azide-functionalized Antibody (Ab-N3)

-

BCN-Functionalized Payload (from Protocol A)

-

PBS pH 7.4[2]

Step-by-Step:

-